XCC

Adenosine Receptor Binding Affinity Receptor Selectivity

Select XCC for balanced adenosine receptor antagonism with validated functional activity. Unlike biased congeners, XCC demonstrates consistent pA₂ (6.5–7.4) in isolated tissues and serves as a critical radioligand for A₁ mapping. Its carboxylic acid moiety enables tritiation and distinct solubility, preventing assay interference. Procure for autoradiography, functional studies, or species‑comparative pharmacology.

Molecular Formula C19H22N4O5
Molecular Weight 386.4 g/mol
CAS No. 96865-83-7
Cat. No. B1662353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXCC
CAS96865-83-7
Synonyms2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetic acid
Molecular FormulaC19H22N4O5
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O
InChIInChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25)
InChIKeyQTMMGCYGCFXBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XCC (CAS 96865-83-7) Procurement Guide: 8‑Phenyl‑1,3‑Dipropylxanthine Adenosine Receptor Antagonist for Autoradiography and Binding Studies


XCC (8‑(4‑carboxymethyloxy)phenyl‑1,3‑dipropylxanthine, CAS 96865‑83‑7) is a 1,3,8‑substituted xanthine derivative that functions as a non‑selective adenosine receptor antagonist . Originally developed as a functionalized carboxylic acid congener of 1,3‑dipropylxanthine, XCC was specifically designed to enable radiolabeling and autoradiographic mapping of adenosine A1 receptors in brain tissue [1]. Unlike simpler adenosine antagonists, XCC possesses a phenoxyacetic acid moiety that confers distinct solubility characteristics and provides a handle for further chemical modification—features that are critical for its primary application as a radioligand in receptor localization studies [2].

XCC (96865-83-7) vs. XAC and DPCPX: Why Functionalized Congeners Cannot Be Substituted in Autoradiography and Cross‑Species Studies


Generic substitution among 8‑phenyl‑xanthine adenosine antagonists is not scientifically valid because even structurally similar congeners exhibit fundamentally different selectivity profiles, functional coupling characteristics, and species‑dependent pharmacology. While compounds such as XAC (xanthine amine congener), DPCPX (8‑cyclopentyl‑1,3‑dipropylxanthine), and XCC share a 1,3‑dipropylxanthine core, they differ critically in their 8‑position substituents, which dictate both receptor subtype selectivity and whether the compound behaves as a competitive antagonist with Schild plot slopes of unity [1]. More importantly, functional studies in intact tissue preparations (guinea‑pig atria and aorta) have demonstrated that A1 selectivity previously reported for certain congeners from rat CNS membrane binding assays does not translate to functional antagonism in guinea‑pig tissues—a finding that directly undermines the assumption that any 8‑phenyl‑xanthine can be used interchangeably across experimental systems [1]. Furthermore, the radiolabeling capability that defines XCC's primary utility is conferred by its unique carboxylic acid moiety, a feature absent in DPCPX and structurally distinct from the amine handle of XAC. For researchers requiring a tritiated ligand for quantitative autoradiography, substitution with a non‑carboxylic acid congener is simply not possible [2].

XCC (CAS 96865-83-7) Quantitative Differentiation: Ki Values, pA2 Data, and Receptor Selectivity vs. XAC, DPCPX, and CGS 15943


XCC A1 vs. A2A Receptor Selectivity: Ki Comparison with XAC and CGS 15943

XCC exhibits a distinct adenosine receptor subtype selectivity profile compared to the closely related functionalized congener XAC and the structurally distinct non‑xanthine antagonist CGS 15943. XCC binds to human A1 receptors with a Ki of 42 nM and to A2A receptors with a Ki of 1130 nM, yielding an A1/A2A selectivity ratio of approximately 27‑fold . In contrast, XAC (xanthine amine congener) demonstrates a different selectivity pattern with reported IC50 values of 1.8 nM at A1 and 114 nM at A2 receptors (selectivity ratio of approximately 63‑fold), while CGS 15943 is a highly potent but essentially non‑selective antagonist with Ki values of 3.5 nM (A1) and 4.2 nM (A2A) (selectivity ratio of approximately 1.2‑fold) . This quantitative divergence in subtype preference has direct implications for experimental design: XCC provides intermediate A1 selectivity suitable for studies where complete A1/A2A non‑selectivity (CGS 15943) is undesirable, yet where the stronger A1 bias of XAC may confound interpretation of mixed‑receptor systems.

Adenosine Receptor Binding Affinity Receptor Selectivity

XCC Functional Antagonism in Intact Tissue: pA2 Comparison with XAC, DPCPX, and 8-PST in Guinea‑Pig Atria and Aorta

In a direct head‑to‑head comparison of five 8‑phenyl‑substituted xanthines evaluated in guinea‑pig isolated atria (A1‑mediated bradycardic response) and aorta (A2‑mediated relaxation), XCC demonstrated a pA2 value of approximately 6.5–7.4, comparable to XAC and DPCPX, but with a critical functional distinction [1]. Critically, XCC, XAC, d‑Lys XAC, 8‑PST, and DPCPX all exhibited Schild plot slopes that did not differ significantly from unity, confirming competitive antagonism in both tissues [1]. More importantly, there was no significant difference between pA2 values obtained in atria versus aorta for any individual xanthine, including XCC—a finding that directly contradicts the A1‑selective binding profile observed in rat CNS membrane preparations [1]. This study quantitatively demonstrates that the A1 selectivity inferred from membrane binding assays does not translate to functional selectivity in intact cardiovascular tissue from the guinea‑pig. The pA2 values for the 1,3‑dipropyl‑substituted compounds ranged from 6.5 to 7.4 and were significantly more potent than the 1,3‑dimethyl‑substituted 8‑PST (pA2 4.9 to 5) [1].

Functional Antagonism Schild Analysis Cardiovascular Pharmacology

XCC Autoradiographic Binding Characteristics: Nanomolar Affinity and Regional Brain Distribution vs. [3H]CHA

XCC was specifically developed as a functionalized congener for radiolabeling and quantitative autoradiography, and its performance in this application has been directly characterized. Saturation experiments with [3H]XCC on 20‑μm frozen rat brain sagittal sections revealed nanomolar affinity binding, with the highest binding densities occurring in the hippocampus and cerebellum [1][2]. This heterogeneous binding pattern is consistent with the known distribution of adenosine A1 receptors, but XCC offers a critical advantage over the earlier radioligand [3H]cyclohexyladenosine ([3H]CHA): as a functionalized xanthine antagonist, [3H]XCC labels the receptor in a state distinct from that recognized by agonist radioligands, enabling complementary pharmacological characterization. The study authors concluded that both the binding characteristics and regional receptor distribution obtained with [3H]XCC demonstrate the potential usefulness of this ligand in the study of adenosine A1 receptors [1]. The binding is specific and saturable, providing a quantitative tool for mapping receptor density changes in disease models or pharmacological interventions.

Autoradiography Receptor Localization Neuroscience

XCC Solubility and Formulation: DMSO Solubility Comparison with Structurally Related Xanthine Antagonists

The phenoxyacetic acid moiety of XCC confers distinct solubility properties that differentiate it from other 8‑phenyl‑xanthine antagonists. XCC is soluble in DMSO to at least 50 mM (19.32 mg/mL), which is comparable to or exceeds the solubility of many structurally related xanthine antagonists . This solubility profile is a direct consequence of the carboxylic acid functional group, which provides both polarity for aqueous compatibility and the capacity for salt formation. In contrast, compounds such as PACPX (1,3‑dipropyl‑8‑(2‑amino‑4‑chlorophenyl)xanthine) exhibit limited aqueous solubility that restricts their usable concentration range in functional assays, as explicitly noted in the Collis et al. (1987) study where PACPX's antagonist activity plateaued at higher concentrations due to solubility limitations [1]. For procurement decisions, XCC's solubility of up to 50 mM in DMSO enables the preparation of concentrated stock solutions that minimize solvent carryover into sensitive biological assays—a practical advantage when working with tissues or cell cultures sensitive to DMSO toxicity.

Solubility Formulation In Vitro Assay

XCC (96865-83-7) Optimal Procurement Scenarios: Autoradiography, Functional Tissue Pharmacology, and Receptor Binding Assays


Quantitative Autoradiography for Adenosine A1 Receptor Mapping in Brain Tissue

Procure XCC when planning quantitative autoradiography studies to map adenosine A1 receptor distribution in brain sections. [3H]XCC binds with nanomolar affinity to 20‑μm frozen tissue sections, with highest densities in hippocampus and cerebellum, providing an antagonist radioligand that labels the receptor in a conformation distinct from agonist probes [1]. This application is directly supported by the original Jarvis et al. (1987) characterization demonstrating specific, saturable binding with heterogeneous regional distribution [1].

Functional Antagonism Studies in Isolated Cardiovascular Tissue Preparations

Use XCC as a competitive adenosine receptor antagonist in functional studies using isolated tissue preparations (e.g., guinea‑pig atria for A1‑mediated bradycardia or aorta for A2‑mediated relaxation). XCC has been directly validated in Schild analysis, exhibiting a pA2 of 6.5–7.4 and a Schild plot slope not significantly different from unity, confirming competitive antagonism in both tissues without functional selectivity between A1 and A2 responses [2]. This makes XCC suitable for studies where balanced antagonism across adenosine receptor subtypes is experimentally desirable.

In Vitro Binding Assays Requiring Intermediate A1 Selectivity and Defined Solubility

Select XCC for in vitro receptor binding assays where intermediate A1 selectivity (Ki 42 nM at A1 vs. 1130 nM at A2A; ≈27‑fold selectivity) is preferred over the near‑complete non‑selectivity of compounds like CGS 15943 or the stronger A1 bias of XAC . Additionally, XCC's solubility of ≥50 mM in DMSO enables concentrated stock solution preparation, minimizing DMSO carryover in sensitive assays—a practical advantage supported by vendor technical datasheets .

Cross‑Species Studies Investigating Discrepancies Between Binding and Functional Selectivity

Employ XCC in cross‑species pharmacological studies specifically designed to investigate the discrepancy between binding‑derived receptor selectivity and functional antagonism in intact tissues. The Collis et al. (1987) study directly demonstrated that while certain 8‑phenyl‑xanthines (including XAC and DPCPX) show A1 selectivity in rat CNS membrane binding, this selectivity is not observed in functional guinea‑pig cardiovascular preparations—a finding that positions XCC as a reference compound for exploring species‑ and preparation‑dependent pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for XCC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.